

1,3,5-Trihydroxy-4-prenylxanthone: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Trihydroxy-4-prenylxanthone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trihydroxy-4-prenylxanthone, a naturally occurring prenylated xanthone, has emerged as a compound of significant interest in the scientific community. Belonging to the class of polyphenolic compounds, it is primarily isolated from plant species such as *Maclura cochinchinensis*, *Cudrania tricuspidata*, and *Erythrina variegata*.^{[1][2]} This technical guide provides a comprehensive overview of its known therapeutic applications, supported by available quantitative data, detailed experimental protocols, and an exploration of its mechanisms of action through signaling pathway visualizations.

Physicochemical Properties

Property	Value
Systematic Name	1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one
Molecular Formula	C ₁₈ H ₁₆ O ₅
Molecular Weight	312.32 g/mol
Appearance	Typically a yellow solid
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO

Therapeutic Applications and Quantitative Data

Current research has primarily focused on the anti-inflammatory and phosphodiesterase-5 (PDE5) inhibitory effects of **1,3,5-Trihydroxy-4-prenylxanthone**. Limited specific data is available for its direct anticancer, antimicrobial, or neuroprotective activities.

Therapeutic Target	Assay/Model	Key Metric	Result	Reference(s)
Inflammation	LPS-stimulated RAW 264.7 macrophages	NO Production	Inhibition observed at 10-30 μ M	[1]
PDE5 Inhibition	Enzymatic Assay	IC ₅₀	3.0 μ M	[1]
Ion Transport	Na ⁺ /H ⁺ Exchange System	Minimum Inhibitory Conc.	10 μ g/mL	[1]

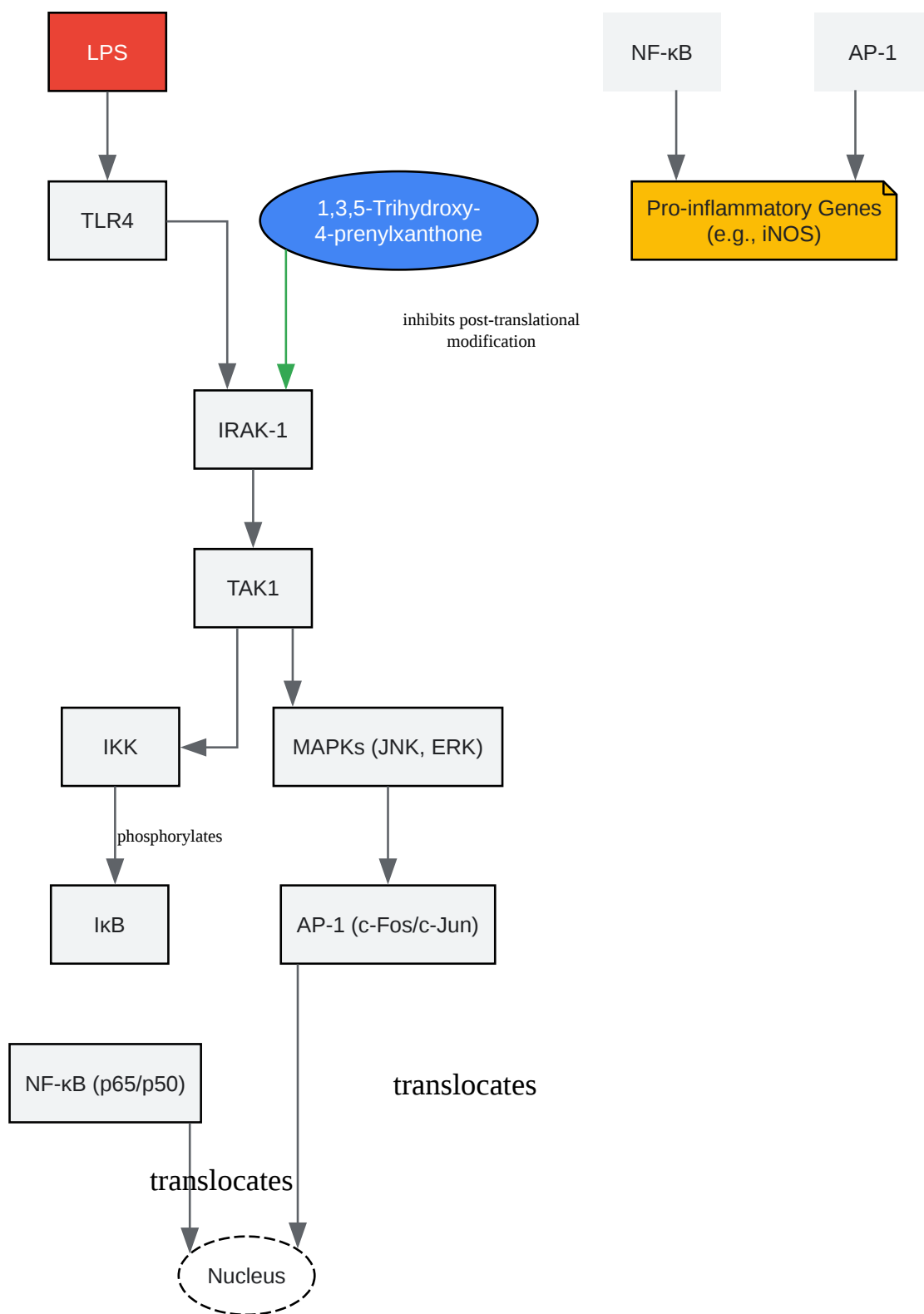
Anti-inflammatory Activity

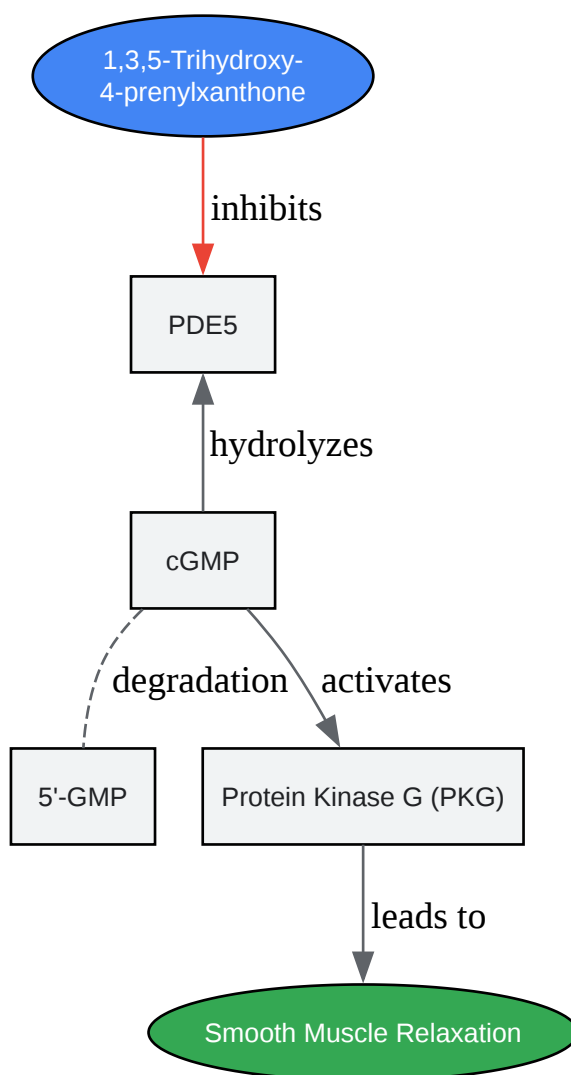
1,3,5-Trihydroxy-4-prenylxanthone has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action

The anti-inflammatory effects are primarily mediated through the downregulation of the NF- κ B and AP-1 signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide (NO).[1] This is achieved by interfering with the post-translational modification of IRAK-1, which in turn blocks the TAK1-mediated activation of IKK and MAPKs (JNK and ERK).[1] The inhibition of IKK prevents the phosphorylation and subsequent degradation of I κ B, thereby keeping the NF- κ B dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1] Concurrently, the suppression of JNK and ERK phosphorylation leads to the downregulation of AP-1 (c-Fos/c-Jun) activity.[1]

Signaling Pathway Diagram





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- To cite this document: BenchChem. [1,3,5-Trihydroxy-4-prenylxanthone: A Technical Guide to its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15610584#potential-therapeutic-applications-of-1-3-5-trihydroxy-4-prenylxanthone\]](https://www.benchchem.com/product/b15610584#potential-therapeutic-applications-of-1-3-5-trihydroxy-4-prenylxanthone)

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